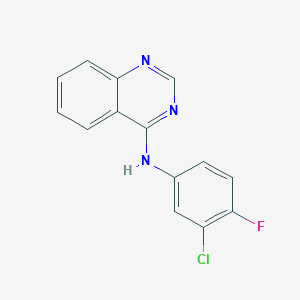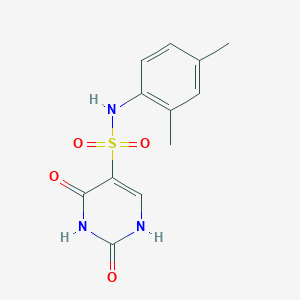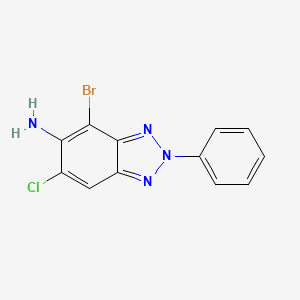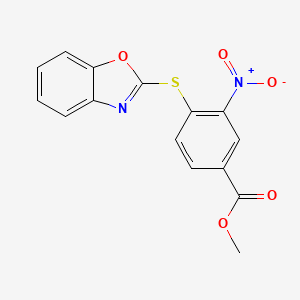
6,6'-dimethyl-5-nitro-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biquinoline compounds typically involves multi-step reactions, including nitration, reduction, and condensation steps. For instance, the synthesis of polysubstituted 2,4-dimethylquinolines as potential antimalarial drugs involves ring closure, nitration, and aromatic substitution, followed by reduction and alkylation steps (Parushev et al., 1991). Although specific synthesis routes for 6,6'-Dimethyl-5-nitro-2,3'-biquinoline are not directly mentioned in the available literature, the synthesis of similar compounds provides insights into the potential synthetic pathways that could be applied.
Molecular Structure Analysis
Molecular structure analysis of biquinoline derivatives is crucial for understanding their properties and reactivity. The crystal structure of similar compounds, such as (2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)nitrosoacetonitrile, reveals information about the arrangement of atoms, bond lengths, and angles, which are essential for predicting the behavior of 6,6'-Dimethyl-5-nitro-2,3'-biquinoline (Polyakova et al., 2017). Such studies help in understanding the electron distribution and potential reactive sites of the molecule.
Chemical Reactions and Properties
The chemical reactions and properties of biquinoline derivatives can vary significantly based on their substitution patterns. For example, the synthesis and reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes highlight the reactivity of nitroquinoline compounds under nucleophilic substitution conditions (Halama & Macháček, 1999). These reactions often lead to complex products, indicating that 6,6'-Dimethyl-5-nitro-2,3'-biquinoline may undergo similar transformations under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : A study by Hu, Zhang, and Thummel (2003) describes the synthesis of biquinoline derivatives, including 6-bromoquinolines, which are structurally related to 6,6'-dimethyl-5-nitro-2,3'-biquinoline. These compounds were synthesized using the Friedländer condensation and exhibited high emission quantum yields, indicating potential applications in material sciences and photonics (Hu, Zhang, & Thummel, 2003).
Chemical Properties and Reactions : The work by Danikiewicz and Mąkosza (1991) explored the reactions of various nitroquinolines with dimethyl phosphite and amines, leading to the formation of benzazepine or pyridazepine derivatives. This study provides insights into the chemical behavior and potential synthetic applications of nitroquinoline compounds (Danikiewicz & Mąkosza, 1991).
Potential Antimicrobial Applications : A study by Massoud et al. (2013) investigated the antimicrobial activities of several Ag(I) quinoline compounds, including those with nitroquinoline structures. They found that these compounds exhibited significant antimicrobial properties against various multidrug-resistant bacterial strains, suggesting potential pharmaceutical applications for similar compounds (Massoud et al., 2013).
Molecular Design for Therapeutic Use : Research by Živković et al. (2018) on platinum(II) complexes with quinoline ligands, including nitroquinolines, demonstrated their potent anticancer activity. This study highlights the potential of nitroquinoline derivatives in the development of new anticancer drugs (Živković et al., 2018).
Polymer Chemistry Applications : Lin et al. (1998) synthesized fluorinated aromatic polyimides using a derivative of nitrobenzene, demonstrating the utility of nitro compounds in the development of organo-soluble polymers with potential applications in various industries (Lin et al., 1998).
Eigenschaften
IUPAC Name |
6-methyl-2-(6-methylquinolin-3-yl)-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-12-3-6-17-14(9-12)10-15(11-21-17)18-8-5-16-19(22-18)7-4-13(2)20(16)23(24)25/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMWLPDGWKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C3=NC4=C(C=C3)C(=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)
